α-Glucosidase Inhibitory Potency: Sub-Micromolar IC₅₀ vs. Acarbose and In-Class Fluorinated Analog
Within the Maqbool et al. 2024 study, the target compound (designated as compound 5) displayed an IC₅₀ of 1.4 ± 0.01 µM against α-glucosidase, a 10.6-fold improvement over the clinical standard acarbose (IC₅₀ = 14.8 ± 0.01 µM) [1]. A close fluorinated analog (compound 10) showed a substantially higher IC₅₀ of 13.6 ± 0.01 µM, confirming that the 2-methyl substitution pattern on the imidazole ring yields superior potency [1].
| Evidence Dimension | α-Glucosidase half-maximal inhibitory concentration (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 1.4 ± 0.01 µM (Compound 5) |
| Comparator Or Baseline | Acarbose: IC₅₀ = 14.8 ± 0.01 µM; In-class fluoro-substituted analog (Compound 10): IC₅₀ = 13.6 ± 0.01 µM |
| Quantified Difference | 10.6-fold more potent than acarbose; ~9.7-fold more potent than the in-class fluorinated analog |
| Conditions | In vitro α-glucosidase enzyme inhibition assay, conducted under identical experimental conditions as reported in Maqbool et al. 2024 |
Why This Matters
For procurement decisions in diabetes research, this 10-fold potency advantage over the clinical comparator and a near 10-fold edge over a direct fluorinated analog directly translates to lower compound consumption in dose-response studies and higher assay sensitivity.
- [1] Maqbool, M., Solangi, M., Khan, K. M., Özil, M., Baltaş, N., Salar, U., ... & Taha, M. (2024). Imidazole-thiadiazole hybrids: A multitarget de novo drug design approach, in vitro evaluation, ADME/T, and in silico studies. Archiv der Pharmazie, 357(9), e2400325. https://doi.org/10.1002/ardp.202400325 View Source
